molecular formula C6H11Cl2N3 B2750908 3-(chloromethyl)-5-ethyl-4-methyl-4H-1,2,4-triazole hydrochloride CAS No. 1034197-71-1

3-(chloromethyl)-5-ethyl-4-methyl-4H-1,2,4-triazole hydrochloride

Cat. No.: B2750908
CAS No.: 1034197-71-1
M. Wt: 196.08
InChI Key: GIMAPNHDUNGXKW-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as triazoles . Triazoles are compounds containing a five-membered aromatic ring made up of two carbon atoms and three nitrogen atoms .


Molecular Structure Analysis

The molecular structure of a similar compound, “3-(chloromethyl)-5-methylpyridine hydrochloride”, has a molecular formula of C7H9Cl2N . The exact structure of “3-(chloromethyl)-5-ethyl-4-methyl-4H-1,2,4-triazole hydrochloride” may vary based on the placement and bonding of atoms .

Scientific Research Applications

Corrosion Inhibition

Research has demonstrated that 4H-1,2,4-triazole derivatives, such as 3,5-bis(4-methylthiophenyl)-4H-1,2,4-triazole (4-MTHT), are effective in the corrosion and dissolution protection of mild steel in hydrochloric acid solutions. These compounds act as mixed-type inhibitors, with their efficiency increasing with concentration. The adsorption of these derivatives on steel surfaces adheres to the Langmuir isotherm model, suggesting a strong and specific interaction between the inhibitor molecules and the metal surface (Bentiss et al., 2007).

Synthetic Methodologies

A convenient approach for synthesizing 4,5-disubstituted 3-hydroxymethyl-1.2.4-triazoles and their 3-chloromethyl derivatives has been developed, starting from 3-mercapto-1,2,4-triazoles. These precursors are easily obtained from acyl hydrazines and isothiocyanates, indicating a straightforward and versatile method for producing a range of triazole-based compounds (Ivanova et al., 2006).

Antifungal Applications

Research into the solubility and thermodynamic properties of novel 1,2,4-triazole derivatives has revealed potential antifungal applications. These studies provide crucial insights into the solubility behavior of these compounds in various solvents, which is essential for understanding their bioavailability and pharmacological efficacy (Volkova et al., 2020).

Electrochemical Studies

Electrochemical analyses have been used to investigate the inhibition effects of triazole derivatives on copper corrosion in hydrochloric acid media. These studies highlight the potential of certain triazole compounds as cathodic type inhibitors, offering insights into their adsorption behavior and efficiency in protecting metal surfaces from corrosion (Sudheer & Quraishi, 2013).

Properties

IUPAC Name

3-(chloromethyl)-5-ethyl-4-methyl-1,2,4-triazole;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10ClN3.ClH/c1-3-5-8-9-6(4-7)10(5)2;/h3-4H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIMAPNHDUNGXKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(N1C)CCl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1034197-71-1
Record name 3-(chloromethyl)-5-ethyl-4-methyl-4H-1,2,4-triazole hydrochloride
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